molecular formula C20H24ClNO3S2 B2652055 butyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate CAS No. 637318-71-9

butyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

Cat. No.: B2652055
CAS No.: 637318-71-9
M. Wt: 425.99
InChI Key: OXDLJAKZSLXKCC-VKAVYKQESA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by the presence of a carbonyl group adjacent to an ether group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an alcohol with a carboxylic acid in a process known as esterification . The specific alcohol and carboxylic acid used would depend on the desired ester.


Molecular Structure Analysis

The molecular structure of this compound would include a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The “butyl” in the name suggests a four carbon chain attached to the oxygen of the ester functional group .


Chemical Reactions Analysis

Esters undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . Hydrolysis, in particular, is a common reaction for esters, and it results in the breaking of the ester bond to form an alcohol and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of an ester depend on its specific structure. Generally, esters are less polar than carboxylic acids and alcohols, and they often have pleasant, fruity odors .

Scientific Research Applications

Antiproliferative Activity

A study by Chandrappa et al. (2008) synthesized a series of novel thiazolidine derivatives, including compounds similar to butyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate. These compounds were tested for their antiproliferative activity against various human cancer cell lines. The results indicated significant antiproliferative effects, emphasizing the importance of specific functional groups for this activity. The study provides insights into the potential application of such compounds in cancer research (Chandrappa et al., 2008).

Antitumor Screening

Horishny and Matiychuk (2020) developed a series of thiazolidin derivatives, closely related to the compound . These derivatives demonstrated moderate antitumor activity against malignant tumor cells, with particular sensitivity in specific cancer cell lines. This study highlights the compound's relevance in the development of new antitumor agents (Horishny & Matiychuk, 2020).

Optoelectronic Properties

Wang et al. (2006) synthesized derivatives of 2,5-diphenyl-1,3,4-oxadiazole, structurally similar to the compound . These derivatives exhibited unique redox, structural, and optoelectronic properties, suggesting potential applications in material science, particularly in the development of molecular wires and optoelectronic devices (Wang et al., 2006).

Molecular Docking and Vibrational Studies

Vanasundari et al. (2018) conducted molecular docking and vibrational studies on butanoic acid derivatives, which are structurally related to the compound . The study provides valuable insights into the interaction mechanisms and potential biological activities of these compounds, paving the way for their application in pharmacology (Vanasundari et al., 2018).

Antifungal Applications

Volkova, Levshin, and Perlovich (2020) synthesized and characterized a novel antifungal compound from the same class as this compound. Their study focused on the compound's solubility and partitioning in biologically relevant solvents, providing essential information for its potential application as an antifungal agent (Volkova, Levshin, & Perlovich, 2020).

Mechanism of Action

The mechanism of action of an ester would depend on its specific structure and the environment in which it is found. In biological systems, for example, esters are often involved in reactions catalyzed by enzymes known as esterases .

Safety and Hazards

The safety and hazards associated with an ester would depend on its specific structure. Some esters are relatively harmless and are used in food flavorings and fragrances, while others can be harmful if ingested or come into contact with the skin .

Future Directions

The future directions for research into this specific compound would depend on its potential applications. For example, if it has medicinal properties, it could be studied for use in pharmaceuticals. Alternatively, if it has unique physical or chemical properties, it could be studied for use in materials science or chemistry .

Properties

IUPAC Name

butyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO3S2/c1-2-3-13-25-18(23)7-5-4-6-12-22-19(24)17(27-20(22)26)14-15-8-10-16(21)11-9-15/h8-11,14H,2-7,12-13H2,1H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDLJAKZSLXKCC-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)CCCCCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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